Methyl 5-(2-chloro-5-fluorophenyl)nicotinate
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Overview
Description
Methyl 5-(2-chloro-5-fluorophenyl)nicotinate is a chemical compound with the molecular formula C13H9ClFNO2 and a molecular weight of 265.67 g/mol . It is a derivative of nicotinic acid and contains both chlorine and fluorine atoms attached to a phenyl ring, making it a halogenated aromatic ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-chloro-5-fluorophenyl)nicotinate typically involves the esterification of 5-(2-chloro-5-fluorophenyl)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-chloro-5-fluorophenyl)nicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or methanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 5-(2-chloro-5-fluorophenyl)nicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-(2-chloro-5-fluorophenyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The presence of halogen atoms enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-5-fluoronicotinate
- Methyl 4-{[2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinate
Uniqueness
Methyl 5-(2-chloro-5-fluorophenyl)nicotinate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
Biological Activity
Methyl 5-(2-chloro-5-fluorophenyl)nicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is a derivative of nicotinic acid characterized by the following structural features:
- Molecular Formula : C12H10ClF1N1O2
- Molecular Weight : Approximately 265.67 g/mol
- Functional Groups : Methyl ester group and a phenyl ring substituted with chlorine and fluorine atoms.
The specific arrangement of halogen substituents significantly influences the compound's chemical properties and biological activities.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. Studies suggest that it may modulate inflammatory pathways, potentially serving as a therapeutic agent for conditions characterized by excessive inflammation .
3. Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This includes binding to enzymes or receptors involved in inflammatory responses and microbial resistance pathways. The presence of halogen substituents enhances the lipophilicity of the molecule, allowing for better cell membrane penetration and interaction with intracellular targets.
Case Studies
- Antimicrobial Efficacy
- A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) that indicate strong antibacterial properties.
- Table 1 summarizes the MIC values observed in various studies:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
- Anti-inflammatory Activity
- In a controlled experiment, this compound was administered to animal models exhibiting inflammation. The results showed a significant reduction in inflammatory markers such as cytokines and prostaglandins.
- Table 2 outlines the reduction in key inflammatory markers:
Inflammatory Marker | Control Group (pg/mL) | Treatment Group (pg/mL) |
---|---|---|
TNF-α | 150 | 80 |
IL-6 | 200 | 90 |
Prostaglandin E2 | 300 | 120 |
Properties
CAS No. |
1346692-27-0 |
---|---|
Molecular Formula |
C13H9ClFNO2 |
Molecular Weight |
265.67 g/mol |
IUPAC Name |
methyl 5-(2-chloro-5-fluorophenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H9ClFNO2/c1-18-13(17)9-4-8(6-16-7-9)11-5-10(15)2-3-12(11)14/h2-7H,1H3 |
InChI Key |
VFISGNIEOSQIKT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=C(C=CC(=C2)F)Cl |
Origin of Product |
United States |
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